molecular formula C13H23NO B15242212 2-(Azocan-2-yl)-1-cyclopropylpropan-1-one

2-(Azocan-2-yl)-1-cyclopropylpropan-1-one

Cat. No.: B15242212
M. Wt: 209.33 g/mol
InChI Key: NAZVVGRCAWNALK-UHFFFAOYSA-N
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Description

2-(Azocan-2-yl)-1-cyclopropylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-2-yl)-1-cyclopropylpropan-1-one typically involves the formation of the azocane ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azocane ring. Subsequent reactions, such as alkylation or acylation, introduce the cyclopropyl group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azocan-2-yl)-1-cyclopropylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the azocane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Azocan-2-yl)-1-cyclopropylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azocan-2-yl)-1-cyclopropylpropan-1-one involves its interaction with specific molecular targets. The azocane ring and cyclopropyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azocan-2-yl)cyclopentan-1-one
  • 2-(Azocan-2-yl)cyclohexan-1-one
  • 2-(Azocan-2-yl)-2-methylsulfonylacetonitrile

Uniqueness

2-(Azocan-2-yl)-1-cyclopropylpropan-1-one is unique due to the presence of both the azocane ring and the cyclopropyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(azocan-2-yl)-1-cyclopropylpropan-1-one

InChI

InChI=1S/C13H23NO/c1-10(13(15)11-7-8-11)12-6-4-2-3-5-9-14-12/h10-12,14H,2-9H2,1H3

InChI Key

NAZVVGRCAWNALK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCCCN1)C(=O)C2CC2

Origin of Product

United States

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